Sodium;gold(3+);tetrachloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium tetrachloroaurate(III), also known as sodium gold(III) tetrachloride, is a gold compound with potential applications in medicine. Gold compounds, including some gold(I) derivatives, have been used clinically for the treatment of conditions such as rheumatoid arthritis and discoid lupus. Research into gold(III) compounds, including sodium tetrachloroaurate(III), is ongoing, particularly in the context of anticancer agents. Despite its medical applications, there is a concern regarding the toxicity of gold compounds, especially their effects on the kidneys and brain .

Synthesis Analysis

The synthesis of gold nanoparticles using sodium tetrachloroaurate(III) has been explored. A simple technique has been developed that involves the interaction of tetrachloroauric acid and sodium borohydride in the presence of sodium folate. This method results in the formation of stable gold colloidal solutions, which are of interest due to their potential applications in various fields, including medicine and materials science .

Molecular Structure Analysis

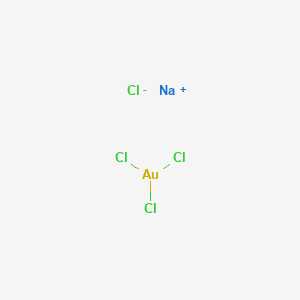

While the specific molecular structure analysis of sodium tetrachloroaurate(III) is not detailed in the provided papers, it is known that the compound consists of a gold(III) ion coordinated by four chloride ions, with sodium ions balancing the charge. The structure and stability of gold nanoparticles synthesized from this compound have been characterized using techniques such as transmission electron microscopy (TEM) and UV-visible spectroscopy, which provide insights into the morphology and optical properties of the nanoparticles .

Chemical Reactions Analysis

The chemical reactions involving sodium tetrachloroaurate(III) include its interaction with sodium borohydride in the presence of sodium folate to produce gold nanoparticles. This reaction is likely to involve the reduction of the gold(III) to gold(0), leading to the formation of nanoparticles. The presence of sodium folate acts as a stabilizing agent, preventing the aggregation of the nanoparticles and ensuring the colloidal solution remains stable .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium tetrachloroaurate(III) are not extensively discussed in the provided papers. However, the interaction of sodium tetrachloroaurate(III) with cell membrane models suggests that the compound can cause structural perturbations at very high concentrations, which are much higher than those found in the brains of animals after chronic treatment. This indicates that the compound's effects on biological membranes may be limited at lower, more physiologically relevant concentrations . The optical properties of gold nanoparticles derived from sodium tetrachloroaurate(III) have been characterized, indicating that the compound can impart specific optical characteristics to the nanoparticles .

科学研究应用

-

Field: Nanotechnology

- Application : Sodium;gold(3+);tetrachloride is used in the synthesis of gold nanoparticles .

- Method : The procedure involves bubbling chlorine gas through pure water containing a pellet of gold. The reaction is quantitative and progressed at a satisfactory rate at 50 °C .

- Results : The gold(III) chloride solutions produced by this method show no evidence of returning to metallic gold over at least twelve months .

-

Field: Medicine

- Application : Historically, colloidal gold, which can be produced using Sodium;gold(3+);tetrachloride, was used for medicinal purposes .

- Method : The preparation and applications of colloidal gold started in the mid-19th century .

- Results : Colloidal gold was reputed to be a panacea owing to its therapeutic action against various diseases .

-

Field: Organic Synthesis

- Application : Sodium;gold(3+);tetrachloride is used as a catalyst for various organic reactions .

- Method : The specific method can vary depending on the reaction. Generally, Sodium;gold(3+);tetrachloride is added to the reaction mixture to catalyze the reaction .

- Results : The use of Sodium;gold(3+);tetrachloride as a catalyst can improve the efficiency and selectivity of the reaction .

-

Field: Photography

- Application : Sodium;gold(3+);tetrachloride is used in photography .

- Method : In photography, Sodium;gold(3+);tetrachloride is used in the toning process to change the color of silver image particles to gold .

- Results : The use of Sodium;gold(3+);tetrachloride in the toning process can produce warm brown tones in photographic prints .

-

Field: Industrial Chemistry

- Application : Sodium;gold(3+);tetrachloride is used as a catalyst for the hydrochlorination of acetylene .

- Method : In this application, Sodium;gold(3+);tetrachloride is added to a mixture of acetylene and hydrogen chloride .

- Results : The use of Sodium;gold(3+);tetrachloride as a catalyst facilitates the reaction, resulting in the production of vinyl chloride, which is a precursor to PVC .

-

Field: Material Science

- Application : Sodium;gold(3+);tetrachloride is used in the preparation of gold-based materials .

- Method : The specific method can vary depending on the material being prepared. Generally, Sodium;gold(3+);tetrachloride is used as a gold source in the synthesis process .

- Results : The use of Sodium;gold(3+);tetrachloride in material synthesis can result in the production of various gold-based materials with unique properties .

安全和危害

属性

IUPAC Name |

sodium;trichlorogold;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWAPCEBHEFOV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

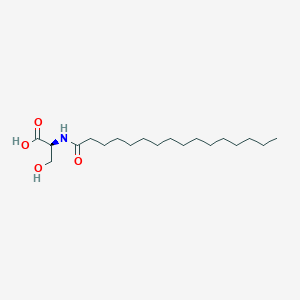

[Na+].[Cl-].Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[Cl-].Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Na |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13710515 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)